An In-depth Technical Guide to 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic Acid: Synthesis, Characterization, and Potential Biological Activities
An In-depth Technical Guide to 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic Acid: Synthesis, Characterization, and Potential Biological Activities
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological applications of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel coumarin derivatives.
Introduction: The Promise of Coumarin Scaffolds in Drug Discovery
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and form the structural core of numerous bioactive molecules.[1] The unique physicochemical properties of the coumarin nucleus have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of a diverse array of therapeutic agents.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[2]
The parent compound of the 7-substituted coumarins, umbelliferone (7-hydroxycoumarin), is a naturally occurring phytochemical with its own array of biological activities.[3][4] Chemical modification of the 7-hydroxyl group of umbelliferone offers a strategic approach to generate novel derivatives with potentially enhanced or novel pharmacological profiles.[3][4] 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is one such derivative, incorporating a propanoic acid moiety at the 7-position via an ether linkage. This modification is anticipated to influence the molecule's solubility, pharmacokinetic properties, and interactions with biological targets. This guide will delve into the essential characteristics of this promising compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The key properties of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₅ | PubChem |
| Molecular Weight | 234.20 g/mol | PubChem[5] |
| CAS Number | 304889-93-8 | PubChem[5] |
| IUPAC Name | 2-(2-oxochromen-7-yl)oxypropanoic acid | PubChem[5] |
| Predicted LogP | 1.9 | PubChem[5] |
| Predicted pKa | 3.10 ± 0.10 | ChemAxon |
| Appearance | White solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is expected. |
Synthesis and Characterization
The synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid can be achieved through a straightforward Williamson ether synthesis, a well-established method for forming ethers. This approach involves the reaction of umbelliferone (7-hydroxycoumarin) with an appropriate 2-halopropanoic acid derivative in the presence of a base.
Proposed Synthetic Protocol
A detailed, step-by-step methodology for the synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is provided below.
Materials:
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7-Hydroxycoumarin (Umbelliferone)
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Ethyl 2-bromopropanoate
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Potassium carbonate (K₂CO₃)
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Acetone (anhydrous)
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Proposed workflow for the synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid.
Detailed Procedure:
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Etherification: To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the suspension.
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Reaction Progression: Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation of the Ester Intermediate: After completion, filter the reaction mixture to remove potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate.
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Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature. Monitor the hydrolysis by TLC.
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Acidification and Isolation of the Final Product: Once the hydrolysis is complete, concentrate the reaction mixture to remove ethanol. Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid. The resulting precipitate is the desired product, 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid.
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Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic techniques. Based on the known spectra of similar coumarin derivatives, the following characteristic signals are predicted:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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Coumarin Ring Protons: Expect characteristic doublets for the vinyl protons of the pyrone ring. The proton at C4 will likely appear as a doublet around 7.8-8.0 ppm, and the proton at C3 as a doublet around 6.2-6.4 ppm, with a coupling constant of approximately 9.5 Hz. The aromatic protons on the benzene ring will appear as a set of signals between 6.8 and 7.5 ppm. Specifically, the proton at C5 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C8 a doublet.
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Propanoic Acid Moiety: The methine proton (-CH-) adjacent to the oxygen and the carboxylic acid group will likely appear as a quartet around 4.8-5.0 ppm. The methyl protons (-CH₃) will appear as a doublet around 1.6-1.8 ppm.
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Carboxylic Acid Proton: The acidic proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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Carbonyl Carbons: Expect two signals in the downfield region corresponding to the lactone carbonyl of the coumarin ring (around 160-162 ppm) and the carboxylic acid carbonyl (around 170-175 ppm).
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Aromatic and Vinylic Carbons: A series of signals in the range of 100-160 ppm will correspond to the carbons of the coumarin ring system.
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Aliphatic Carbons: Signals for the methine and methyl carbons of the propanoic acid moiety will appear in the upfield region of the spectrum.
IR (Infrared) Spectroscopy:
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Carbonyl Stretching: Strong absorption bands are expected for the C=O stretching of the lactone (around 1720-1740 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹).
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O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.
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C-O Stretching: Bands corresponding to the ether and ester C-O stretching will be observed in the fingerprint region (around 1000-1300 cm⁻¹).
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C=C Stretching: Aromatic C=C stretching vibrations will appear around 1450-1600 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (234.20 g/mol ).
Potential Biological Activities and Proposed Evaluation
Based on the extensive literature on coumarin derivatives, 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is a promising candidate for exhibiting various biological activities, particularly anti-inflammatory and antioxidant effects.[4][6]
Anti-inflammatory Activity
Hypothesis: The presence of the coumarin scaffold suggests potential inhibitory effects on key inflammatory mediators.
Proposed Experimental Workflow:
Caption: Proposed workflow for evaluating the anti-inflammatory activity.
Detailed Protocols:
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Cell Viability Assay: Initially, the cytotoxicity of the compound should be assessed using a standard MTT assay on a relevant cell line, such as RAW 264.7 murine macrophages, to determine non-toxic concentrations for subsequent experiments.
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In Vitro Anti-inflammatory Assay:
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Culture RAW 264.7 macrophages and pre-treat them with various concentrations of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid for 1 hour.
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Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
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After 24 hours of incubation, collect the cell culture supernatant.
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Measure the production of nitric oxide (NO) using the Griess reagent.
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Quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using enzyme-linked immunosorbent assay (ELISA) kits.
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A significant reduction in NO, TNF-α, and IL-6 levels compared to the LPS-treated control would indicate anti-inflammatory activity.
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Antioxidant Activity
Hypothesis: The phenolic ether linkage and the overall electronic nature of the coumarin ring may confer radical scavenging and antioxidant properties.
Proposed Experimental Workflow:
Caption: Proposed workflow for evaluating the antioxidant activity.
Detailed Protocols:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic color, which is measured spectrophotometrically.
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Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the compound.
Conclusion and Future Directions
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid represents a synthetically accessible derivative of umbelliferone with the potential for interesting biological activities. This guide has outlined a comprehensive approach to its synthesis, characterization, and preliminary biological evaluation. The proposed protocols are based on well-established methodologies and the extensive knowledge base surrounding coumarin chemistry and pharmacology.
Future research should focus on the successful synthesis and thorough characterization of this compound. Positive results from the proposed in vitro anti-inflammatory and antioxidant assays would warrant further investigation into its mechanism of action, including the elucidation of its molecular targets. Subsequent in vivo studies in relevant animal models would be the next logical step in assessing its therapeutic potential. The exploration of this and other novel coumarin derivatives continues to be a promising avenue in the quest for new and effective therapeutic agents.
References
- 1. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 3. 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid | C12H10O5 | CID 3312671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
